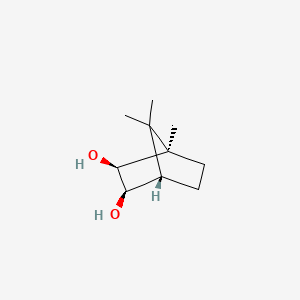
Acide (1,2-dihydroxypropyl)phosphonique
Vue d'ensemble
Description
(1,2-Dihydroxypropyl)phosphonic acid, also known as DHPPA, is a phosphonic acid derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. DHPPA is a colorless, odorless, and water-soluble compound that is widely used in various fields such as medicine, agriculture, and industrial chemistry.
Applications De Recherche Scientifique
Inhibiteurs d'entartrage pour les applications pétrolières
L'acide (1,2-dihydroxypropyl)phosphonique, un produit d'hydrolyse de la fosfomycine, a été testé en tant que nouvel inhibiteur d'entartrage à base de phosphonate sans aminométhylène (SI) pour les écailles de calcite et de gypse dans les champs pétroliers . Il a démontré une excellente compatibilité avec les ions calcium jusqu'à 1000 ppm tout au long d'une période expérimentale de 24 heures . Cela en fait un candidat prometteur pour atténuer diverses écailles dans les champs pétroliers, en particulier dans les zones soumises à des réglementations environnementales strictes .
Propriétés bioactives
Les acides phosphoniques, y compris l'this compound, ont été utilisés pour leurs propriétés bioactives . Ils peuvent servir de médicaments ou de promédicaments, offrant des avantages potentiels dans les traitements médicaux .
Ciblage osseux
Les acides phosphoniques sont connus pour leur capacité à se lier fortement au tissu osseux . Cette propriété peut être exploitée dans la conception de médicaments et d'autres substances pour une administration ciblée aux os .
Conception de matériaux supramoléculaires ou hybrides
Les propriétés uniques des acides phosphoniques les rendent utiles dans la conception de matériaux supramoléculaires ou hybrides . Ces matériaux peuvent avoir une large gamme d'applications, de l'électronique à la biomédecine .
Fonctionnalisation de surface
Les acides phosphoniques peuvent être utilisés pour fonctionnaliser les surfaces . Cela peut améliorer les propriétés de la surface, telles que sa réactivité, sa stabilité ou sa biocompatibilité .
Applications analytiques
Les acides phosphoniques peuvent être utilisés dans les processus analytiques . Leur forte liaison à divers substrats peut être exploitée dans des techniques telles que la chromatographie .
Imagerie médicale
Les acides phosphoniques peuvent être utilisés en imagerie médicale . Ils peuvent être incorporés dans des agents d'imagerie pour améliorer leurs performances .
Phosphoantigènes
Les acides phosphoniques peuvent agir comme des phosphoantigènes . Ce sont des substances qui peuvent stimuler une réponse immunitaire, et elles ont des applications potentielles en immunothérapie .
Propriétés
IUPAC Name |
1,2-dihydroxypropylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O5P/c1-2(4)3(5)9(6,7)8/h2-5H,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMXXUIOCREOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(O)P(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84954-80-3 | |
| Record name | (1,2-Dihydroxypropyl)phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084954803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,2-DIHYDROXYPROPYL)PHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/499FU4F7RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (1,2-Dihydroxypropyl)phosphonic acid inhibit scale formation, and what are the advantages of using this compound compared to traditional scale inhibitors?
A1: (1,2-Dihydroxypropyl)phosphonic acid (SI-3), along with fosfomycin disodium salt (SI-1) and fosfomycin trometamol (SI-2), function as scale inhibitors by disrupting the formation and growth of mineral scales like calcite and gypsum. [] These scales commonly cause significant problems in oilfield settings by clogging pipes and reducing production efficiency.
Q2: How does the calcium compatibility of (1,2-Dihydroxypropyl)phosphonic acid compare to traditional scale inhibitors?
A2: The research indicates that (1,2-Dihydroxypropyl)phosphonic acid (SI-3), along with SI-1 and SI-2, demonstrates excellent compatibility with calcium ions, even at concentrations up to 1000 ppm over a 24-hour period at 80 °C. [] This is a significant advantage over the commercial scale inhibitor hydroxyphosphonoacetic acid (HPAA), which exhibited lower calcium compatibility. High calcium compatibility is crucial for scale inhibitors to function effectively in oilfield environments, which often have high calcium ion concentrations. This property ensures that the inhibitors remain soluble and effective in preventing scale formation without forming undesirable precipitates.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Dichloro[(+/-)-binap]digold(I)](/img/structure/B1589868.png)




